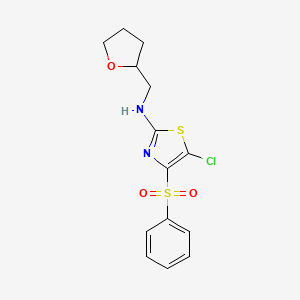
5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is an important thiazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and cell proliferation. In addition, this compound has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine has been found to have biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has antitumor activity and reduces inflammation in animal models. However, more studies are needed to determine the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine in lab experiments include its high yield, its potential as a drug candidate, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine. One direction is to study its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the growth of cancer cells and reduces inflammation. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine has been achieved using different methods. One of the methods used is the reaction of 2-aminothiazole with 2-bromo-5-chlorobenzene in the presence of a base. Another method involves the reaction of 2-aminothiazole with 5-chlorobenzene-2-sulfonyl chloride in the presence of a base. The yield of this compound using these methods is high, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c15-12-13(22(18,19)11-6-2-1-3-7-11)17-14(21-12)16-9-10-5-4-8-20-10/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUHIXUWCEZQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



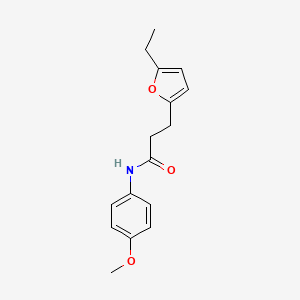
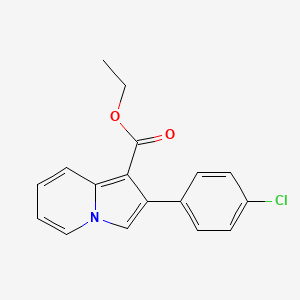
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)
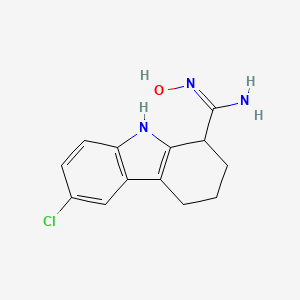
![N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2408822.png)
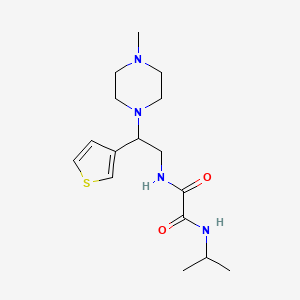
![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)
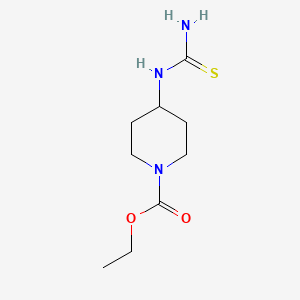
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)
![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)
![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)